N-(2,4-Dinitrophenyl)-DL-methionine
N-(2,4-Dinitrophenyl)-DL-methionine
Brand Name:
Vulcanchem
CAS No.:
1655-53-4
VCID:
VC21244376
InChI:
InChI=1S/C11H13N3O6S/c1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16)
SMILES:
CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C11H13N3O6S
Molecular Weight:
315.3 g/mol
N-(2,4-Dinitrophenyl)-DL-methionine
CAS No.: 1655-53-4
Cat. No.: VC21244376
Molecular Formula: C11H13N3O6S
Molecular Weight: 315.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1655-53-4 |
|---|---|
| Molecular Formula | C11H13N3O6S |
| Molecular Weight | 315.3 g/mol |
| IUPAC Name | 2-(2,4-dinitroanilino)-4-methylsulfanylbutanoic acid |
| Standard InChI | InChI=1S/C11H13N3O6S/c1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) |
| Standard InChI Key | DOHZIJDJOSBJFP-UHFFFAOYSA-N |
| SMILES | CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator